molecular formula C18H19NO3S B13752183 L-3-(Benzylthio)-N-(phenylacetyl)alanine CAS No. 5411-82-5

L-3-(Benzylthio)-N-(phenylacetyl)alanine

Cat. No.: B13752183
CAS No.: 5411-82-5
M. Wt: 329.4 g/mol
InChI Key: QPJDYFJSCDMPOG-UHFFFAOYSA-N
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Description

L-3-(Benzylthio)-N-(phenylacetyl)alanine is a synthetic amino acid derivative It is characterized by the presence of a benzylthio group attached to the third carbon of the alanine backbone and a phenylacetyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-3-(Benzylthio)-N-(phenylacetyl)alanine typically involves multiple steps. One common method starts with the protection of the amino group of L-alanine, followed by the introduction of the benzylthio group through a nucleophilic substitution reaction. The final step involves the acylation of the protected amino acid with phenylacetyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of biocatalysts for specific steps can enhance the overall process by reducing the need for harsh reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

L-3-(Benzylthio)-N-(phenylacetyl)alanine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group, yielding the corresponding alanine derivative.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alanine derivatives without the benzylthio group.

    Substitution: Various substituted alanine derivatives depending on the nucleophile used.

Scientific Research Applications

L-3-(Benzylthio)-N-(phenylacetyl)alanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of L-3-(Benzylthio)-N-(phenylacetyl)alanine involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The phenylacetyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-3-(3,4-Dihydroxyphenyl)-alanine (L-DOPA): A precursor to neurotransmitters like dopamine.

    L-3-(Benzylthio)-alanine: Lacks the phenylacetyl group, making it less complex.

    N-(Phenylacetyl)-alanine: Lacks the benzylthio group, affecting its reactivity and binding properties.

Uniqueness

L-3-(Benzylthio)-N-(phenylacetyl)alanine is unique due to the presence of both the benzylthio and phenylacetyl groups. This dual functionality allows it to interact with a broader range of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

5411-82-5

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

3-benzylsulfanyl-2-[(2-phenylacetyl)amino]propanoic acid

InChI

InChI=1S/C18H19NO3S/c20-17(11-14-7-3-1-4-8-14)19-16(18(21)22)13-23-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)(H,21,22)

InChI Key

QPJDYFJSCDMPOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CSCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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